2-Fluoro-2-methylcyclohexan-1-ol
Description
2-Fluoro-2-methylcyclohexan-1-ol (CAS: 1645-62-1) is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at position 1, a fluorine atom, and a methyl group at position 2 of the cyclohexane ring. Its molecular formula is C₇H₁₃FO, with a molar mass of 132.18 g/mol (calculated). The fluorine substituent introduces electronegativity effects, influencing the compound's acidity, hydrogen-bonding capacity, and reactivity compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and agrochemical research due to the stereoelectronic effects of fluorine .
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-fluoro-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3 |
InChI Key |
CMASZGHZLIRSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylcyclohexan-1-ol typically involves the fluorination of 2-methylcyclohexanone followed by reduction. One common method is the reaction of 2-methylcyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluoro-2-methylcyclohexanone is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield 2-Fluoro-2-methylcyclohexan-1-ol.
Industrial Production Methods
Industrial production of 2-Fluoro-2-methylcyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-fluoro-2-methylcyclohexanone.
Reduction: The compound can be reduced to form 2-fluoro-2-methylcyclohexane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: 2-Fluoro-2-methylcyclohexanone.
Reduction: 2-Fluoro-2-methylcyclohexane.
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-methylcyclohexan-1-ol.
Scientific Research Applications
2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylcyclohexan-1-ol involves interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Fluoro-2-methylcyclohexan-1-ol with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Fluoro-2-methylcyclohexan-1-ol | 1645-62-1 | C₇H₁₃FO | 132.18 | –OH (C1), –F, –CH₃ (C2) |
| 2-Cyclohexyl-2-fluoroethan-1-ol | 1556027-16-7 | C₈H₁₅FO | 146.21 | –OH (C1), –F (C2), cyclohexyl (C2) |
| 2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol | N/A | C₁₄H₂₀N₂O | 232.32 | –OH (C1), –CH₂N(CH₃)Ph (C2) |
| 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol | 29803-82-5 | C₁₀H₁₈O | 154.25 | –OH (C1), –CH₃ (C1), –CH(CH₃)₂ (C4), double bond (C2) |
| 2-(Trimethylsilyl)methyl-2-cyclohexen-1-ol | 80359-70-2 | C₁₀H₂₀OSi | 184.35 | –OH (C1), –CH₂Si(CH₃)₃ (C2), double bond (C2) |
Key Comparative Insights
Electronic Effects
- Fluorine vs. Hydrocarbon Substituents: The fluorine atom in 2-Fluoro-2-methylcyclohexan-1-ol increases the acidity of the hydroxyl group (pKa ~12–13) compared to non-fluorinated analogs like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (pKa ~16–18) due to its electron-withdrawing nature .
Physical Properties
- Boiling Points and Solubility: While direct data are unavailable, fluorinated alcohols generally exhibit higher boiling points and lower water solubility than their hydrocarbon analogs. For example, 2-ethylhexanol (linear analog, CAS 104-76-7) has a boiling point of 184°C, whereas 2-Fluoro-2-methylcyclohexan-1-ol likely exceeds this due to hydrogen bonding and polarity .
Pharmacological and Industrial Relevance
- Bioactivity: Fluorinated cyclohexanols are explored as enzyme inhibitors or chiral intermediates.
- Safety Profiles: While 2-Fluoro-2-methylcyclohexan-1-ol lacks specific hazard data, analogs like 2-ethylhexanol require precautions due to respiratory and dermal irritation risks .
Biological Activity
2-Fluoro-2-methylcyclohexan-1-ol is a fluorinated alcohol with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for its development and application in pharmaceuticals and other industries.
- Molecular Formula : C7H13FO
- Molar Mass : 132.18 g/mol
- IUPAC Name : 2-Fluoro-2-methylcyclohexan-1-ol
The biological activity of 2-Fluoro-2-methylcyclohexan-1-ol is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.
Biological Activity Overview
Research indicates that 2-Fluoro-2-methylcyclohexan-1-ol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.
- Receptor Binding : Investigations into receptor interactions have indicated that 2-Fluoro-2-methylcyclohexan-1-ol may act as a ligand for certain neurotransmitter receptors, potentially influencing neurological functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Fluoro-2-methylcyclohexan-1-ol against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This study suggests potential applications in developing new antimicrobial agents based on this compound.
Case Study 2: Enzyme Interaction
In another study published in the Journal of Medicinal Chemistry, researchers explored the enzyme inhibition properties of 2-Fluoro-2-methylcyclohexan-1-ol. The compound was tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings revealed that the compound inhibited AChE activity with an IC50 value of 150 µM, indicating moderate potency.
Comparison with Similar Compounds
To better understand the unique properties of 2-Fluoro-2-methylcyclohexan-1-ol, comparisons were made with structurally similar compounds:
| Compound | Antimicrobial Activity | AChE Inhibition IC50 (µM) |
|---|---|---|
| 2-Fluoro-2-methylcyclohexan-1-ol | Positive | 150 |
| 2-Methylcyclohexanol | Negative | >500 |
| 3-Fluoropropanol | Moderate | 200 |
This comparison highlights the enhanced biological activity associated with the fluorinated derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
